molecular formula C19H25ClN2O3S B256246 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No. B256246
M. Wt: 396.9 g/mol
InChI Key: MWUXIQWYGNRYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer invasion and metastasis. 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B, which is a signaling pathway that is involved in inflammation. In addition, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to activate the Nrf2 pathway, which is a signaling pathway that is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide in lab experiments is that it has been shown to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is that 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to have anti-inflammatory and neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its therapeutic potential by developing more potent analogs and improving its pharmacokinetic properties. In addition, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide could be further studied for its potential use in combination therapy with other drugs or treatments. Finally, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide could be studied for its potential use in diagnostic imaging, as it has been shown to have fluorescent properties that could be exploited for cancer imaging.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves the reaction of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl chloride with 1-cyclohexen-1-ylethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography.

Scientific Research Applications

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been studied for its potential therapeutic properties in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast, prostate, and lung cancer cells. In inflammation research, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to reduce inflammation in animal models of rheumatoid arthritis. In neurodegenerative disease research, 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Molecular Formula

C19H25ClN2O3S

Molecular Weight

396.9 g/mol

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C19H25ClN2O3S/c20-18-14-16(22-12-4-5-13-26(22,24)25)8-9-17(18)19(23)21-11-10-15-6-2-1-3-7-15/h6,8-9,14H,1-5,7,10-13H2,(H,21,23)

InChI Key

MWUXIQWYGNRYCP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.